Home > Products > Screening Compounds P107021 > Afamelanotide acetate
Afamelanotide acetate -

Afamelanotide acetate

Catalog Number: EVT-10957670
CAS Number:
Molecular Formula: C80H115N21O21
Molecular Weight: 1706.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Afamelanotide acetate is a synthetic tridecapeptide and a structural analog of alpha-melanocyte stimulating hormone. It is primarily classified as a melanocortin receptor agonist, specifically targeting the melanocortin-1 receptor. This compound is utilized in the medical field for the prevention of phototoxicity in patients suffering from erythropoietic protoporphyria, a condition characterized by extreme sensitivity to sunlight. The drug is administered via a controlled-release subcutaneous implant, which allows for gradual release of the active substance into the bloodstream .

Synthesis Analysis

The synthesis of afamelanotide acetate is achieved through solution-phase peptide synthesis. This method involves the sequential addition of amino acids to form the peptide chain, utilizing commercially available amino acids and reagents. The final product is obtained as an acetate salt, enhancing its stability and solubility. The specific sequence of amino acids in afamelanotide includes substitutions that increase its potency compared to its natural counterpart, alpha-melanocyte stimulating hormone .

Technical Details

  • Peptide Sequence: Ac-Ser-Tyr-Ser-Nle-Glu-His-(D)Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
  • Molecular Formula: C78H111N21O19·xC2H4O2 (where x represents the number of acetate groups)
  • Molecular Weight: Approximately 1646.85 g/mol (anhydrous free base) .
Molecular Structure Analysis

Afamelanotide acetate has a complex molecular structure characterized by its 13 amino acid residues. The presence of non-standard amino acids such as norleucine and D-phenylalanine contributes to its enhanced biological activity and stability.

Structural Data

  • Chemical Formula: C78H111N21O19
  • Average Molecular Weight: 1646.8452 g/mol
  • Appearance: White to off-white powder, freely soluble in water .
Chemical Reactions Analysis

The primary chemical reactions involving afamelanotide acetate pertain to its interaction with the melanocortin-1 receptor on melanocytes. Upon binding, afamelanotide induces a series of intracellular signaling cascades that lead to increased eumelanin production, providing photoprotection against ultraviolet radiation.

Technical Details

  • Binding Mechanism: Binds to melanocortin-1 receptor (MC1R) leading to activation of adenylate cyclase and increased cyclic adenosine monophosphate levels.
  • Resulting Reaction: Enhanced synthesis of eumelanin from L-tyrosine, leading to skin pigmentation and protection from phototoxicity .
Mechanism of Action

Afamelanotide functions primarily by mimicking the action of alpha-melanocyte stimulating hormone. It binds to the melanocortin-1 receptor, stimulating melanogenesis independently of ultraviolet light exposure. This mechanism not only increases melanin production but also enhances the skin's ability to absorb and neutralize harmful ultraviolet rays.

Process Data

Physical and Chemical Properties Analysis

Afamelanotide acetate exhibits several notable physical and chemical properties:

Physical Properties

  • Formulation: Controlled-release implant containing 16 mg afamelanotide (equivalent to 18 mg afamelanotide acetate).
  • Solubility: Freely soluble in water.

Chemical Properties

  • Stability: More resistant to degradation than alpha-melanocyte stimulating hormone.
  • Metabolism: Primarily metabolized through hydrolysis; minimal unchanged drug detected in urine, indicating extensive metabolism .
Applications

Afamelanotide acetate is primarily indicated for scientific and medical applications related to skin protection:

  1. Erythropoietic Protoporphyria Treatment: Provides significant relief from phototoxic reactions, allowing patients greater sun exposure without pain.
  2. Research on Melanogenesis: Used in studies investigating the mechanisms and effects of melanin production in human skin.
  3. Potential Cosmetic Applications: Investigated for use in cosmetic formulations aimed at enhancing skin pigmentation and protection against UV damage .
Molecular Pharmacology of Melanocortin Receptor Agonism

Mechanistic Insights into Melanocortin-1 Receptor Activation

Afamelanotide acetate ([Nle⁴,ᴅ-Phe⁷]-α-Melanocyte-Stimulating Hormone acetate) is a synthetic tridecapeptide analogue of endogenous α-melanocyte stimulating hormone that functions as a potent and selective agonist of the melanocortin-1 receptor. Its molecular design incorporates strategic amino acid substitutions that confer enhanced pharmacological properties relative to the native ligand.

Comparative Binding Affinity Profiling: Afamelanotide versus Endogenous α-Melanocyte Stimulating Hormone

The critical structural modifications in afamelanotide—norleucine (Nle) substitution at position 4 and ᴅ-phenylalanine (ᴅ-Phe) at position 7—fundamentally alter its receptor interaction dynamics. Biochemical and functional assays demonstrate that afamelanotide exhibits a substantially higher binding affinity for melanocortin-1 receptor compared to endogenous α-melanocyte stimulating hormone. This enhanced affinity arises from:

  • Increased hydrophobic interactions: The norleucine substitution strengthens hydrophobic contacts within the melanocortin-1 receptor binding pocket [1] [3].
  • Resistance to enzymatic degradation: The ᴅ-phenylalanine confers resistance to peptidase cleavage, prolonging the peptide's half-life and bioavailability [3] [4].
  • Optimized conformation: Circular dichroism studies reveal that afamelanotide adopts a β-turn conformation that preferentially stabilizes the active state of melanocortin-1 receptor, contributing to its superior potency [1] [5].

Quantitative analysis of receptor binding demonstrates that afamelanotide achieves half-maximal effective concentration (EC₅₀) values in the low nanomolar range (approximately 0.23 nM) at melanocortin-1 receptor, representing a significant potency increase over endogenous α-melanocyte stimulating hormone [4] [10].

Table 1: Comparative Binding Parameters of Afamelanotide and α-Melanocyte Stimulating Hormone at Melanocortin-1 Receptor

ParameterAfamelanotideα-Melanocyte Stimulating HormoneEnhancement Factor
Binding Affinity (Kd)0.23 nM2.5 nM~11-fold
Functional Potency (EC₅₀)0.5 nM10.2 nM~20-fold
Serum Half-life30 minutes<5 minutes>6-fold
Proteolytic ResistanceHighLowNot quantifiable

Conformational Dynamics of Melanocortin-1 Receptor-Agonist Complexes

Recent structural biology breakthroughs, particularly cryo-electron microscopy studies of melanocortin-1 receptor bound to afamelanotide, have elucidated the atomic-level conformational changes induced by agonist binding. These studies reveal:

  • Transmembrane domain reorganization: Afamelanotide binding induces a characteristic inward shift of transmembrane helices 5 and 6, widening the intracellular G protein-binding cavity [1].
  • Stabilization of the DRY motif: The conserved Asp-Arg-Tyr motif at the intracellular end of transmembrane helix 3 adopts a constrained conformation that facilitates Gαs protein coupling [1] [4].
  • Extracellular loop interactions: The ᴅ-Phe⁷ residue forms critical π-π stacking interactions with Phe⁷⁸⁵ in extracellular loop 2 of melanocortin-1 receptor, a contact not possible with endogenous α-melanocyte stimulating hormone due to stereochemical constraints [1] [5].

Molecular dynamics simulations further demonstrate that afamelanotide-bound melanocortin-1 receptor exhibits reduced conformational flexibility in the agonist-bound state compared to the α-melanocyte stimulating hormone-bound receptor, explaining its higher signaling efficacy [1].

Allosteric Modulation and Receptor Dimerization Studies

While melanocortin-1 receptor functions primarily as a monomer, emerging evidence suggests allosteric modulation plays a role in afamelanotide's actions:

  • Positive cooperativity: Afamelanotide exhibits positive binding cooperativity with endogenous melanocortin-1 receptor ligands, suggesting the existence of secondary allosteric sites [1].
  • Receptor oligomerization: Single-molecule fluorescence studies indicate that melanocortin-1 receptor forms transient homodimers, and afamelanotide binding stabilizes these dimeric complexes, potentially enhancing signaling potency [1].
  • Biased signaling: Afamelanotide appears to stabilize melanocortin-1 receptor conformations that preferentially activate adenylate cyclase over β-arrestin recruitment pathways, suggesting intrinsic bias in its signaling profile [1] [4].

Cross-Reactivity Profiling Across Melanocortin Receptor Subtypes

The melanocortin receptor family comprises five subtypes (melanocortin-1 receptor through melanocortin-5 receptor) with diverse physiological functions. Understanding afamelanotide's selectivity profile is essential for deciphering its pharmacological actions and potential off-target effects.

Melanocortin-3 Receptor/Melanocortin-4 Receptor/Melanocortin-5 Receptor Selectivity Thresholds

Radioligand binding and functional assays demonstrate that afamelanotide exhibits a distinct, though not absolute, selectivity profile:

  • Highest affinity for melanocortin-1 receptor: Afamelanotide binds melanocortin-1 receptor with approximately 4-16 fold greater affinity than other melanocortin receptors [1] [5].
  • Significant melanocortin-4 receptor activation: Functional assays reveal EC₅₀ values at melanocortin-4 receptor in the range of 1-5 nM, indicating substantial activity at this receptor subtype [1] [9].
  • Moderate melanocortin-3 receptor/melanocortin-5 receptor engagement: Afamelanotide activates melanocortin-3 receptor and melanocortin-5 receptor with EC₅₀ values approximately 10-50 times higher than at melanocortin-1 receptor [5] [9].

Table 2: Selectivity Profile of Afamelanotide Across Melanocortin Receptor Subtypes

Receptor SubtypePrimary Tissue DistributionAfamelanotide EC₅₀ (nM)Relative Potency vs. Melanocortin-1 Receptor
Melanocortin-1 ReceptorMelanocytes, Immune cells0.23-0.51.0 (reference)
Melanocortin-3 ReceptorBrain, Gut5.8~12-25 fold lower
Melanocortin-4 ReceptorCNS (Hypothalamus)1.1~2-5 fold lower
Melanocortin-5 ReceptorExocrine glands, Immune cells11.4~23-50 fold lower

Functional Consequences of Off-Target Receptor Engagement

The pharmacological significance of afamelanotide's interaction with non-melanocortin-1 receptor subtypes includes:

  • Central nervous system effects: Melanocortin-4 receptor activation in the hypothalamus may contribute to reported appetite modulation, though this effect is generally minimal at therapeutic doses [1] [9].
  • Immunomodulatory actions: Engagement of melanocortin-3 receptor and melanocortin-5 receptor on immune cells may synergize with melanocortin-1 receptor-mediated anti-inflammatory effects, potentially enhancing its overall immunomodulatory activity [1] [7].
  • Sebaceous gland regulation: Melanocortin-5 receptor activation in exocrine glands might influence sebum production, though clinical studies have not reported significant dermatological effects beyond pigmentation [5] [9].

Importantly, the development of γ-melanocyte stimulating hormone analogues with selective melanocortin-1 receptor activity (e.g., [Leu³, Leu⁷, Phe⁸]-γ-melanocyte stimulating hormone-NH₂) demonstrates that receptor selectivity can be achieved through strategic amino acid substitutions, highlighting opportunities for improved selectivity in future analogues [5].

Intracellular Signaling Cascades Downstream of Melanocortin-1 Receptor Activation

Afamelanotide binding initiates multiple intracellular signaling cascades that collectively mediate its diverse biological effects, ranging from pigment production to cytoprotection.

Cyclic Adenosine Monophosphate-Dependent Eumelanogenesis Pathways

The canonical signaling pathway involves Gαs-mediated activation of adenylate cyclase and subsequent cyclic adenosine monophosphate elevation:

  • Protein kinase A activation: Increased cyclic adenosine monophosphate activates protein kinase A, which phosphorylates the cyclic adenosine monophosphate response element-binding protein, promoting its nuclear translocation [1] [4].
  • Microphthalmia-associated transcription factor induction: Phosphorylated cyclic adenosine monophosphate response element-binding protein binds to the microphthalmia-associated transcription factor promoter, increasing microphthalmia-associated transcription factor expression and activity [1] [10].
  • Melanogenic enzyme transcription: Microphthalmia-associated transcription factor upregulates tyrosinase, tyrosinase-related protein 1, and dopachrome tautomerase expression, accelerating eumelanin synthesis [1] [4].
  • Melanosome trafficking: The cyclic adenosine monophosphate/protein kinase A pathway also regulates melanosome transfer to keratinocytes, distributing photoprotective pigment throughout the epidermis [1] [10].

This pathway explains afamelanotide's efficacy in increasing eumelanin production independent of ultraviolet exposure, providing chemical photoprotection in photosensitivity disorders [3] [4] [10].

Non-Canonical Anti-Inflammatory and Antioxidant Signaling

Beyond pigmentary effects, afamelanotide activates several cytoprotective pathways:

  • Nuclear factor kappa B inhibition: Afamelanotide signaling prevents inhibitor of nuclear factor kappa B degradation, thereby inhibiting nuclear translocation of nuclear factor kappa B and subsequent pro-inflammatory gene expression (tumor necrosis factor alpha, interleukin 1, interleukin 6, interleukin 8, inducible nitric oxide synthase) [1] [7] [8].
  • Janus kinase/Signal transducer and activator of transcription pathway modulation: Melanocortin-1 receptor activation induces suppressor of cytokine signaling 3 expression, which dampens Janus kinase/Signal transducer and activator of transcription signaling and reduces inflammatory responses [1] [7].
  • Antioxidant enzyme induction: Afamelanotide upregulates catalase, superoxide dismutase, and heme oxygenase 1 through nuclear factor erythroid 2-related factor 2 activation, enhancing cellular antioxidant capacity [1] [7] [8].
  • DNA repair enhancement: Protein kinase A phosphorylates nucleotide excision repair components, accelerating the removal of ultraviolet-induced DNA photolesions and reducing mutagenic risk [1] [4].

These mechanisms collectively contribute to afamelanotide's protective effects in photosensitivity disorders, where beyond pigmentary changes, it reduces inflammatory responses to light exposure and mitigates oxidative damage [7] [8] [10].

Table 3: Non-Pigmentary Signaling Pathways Activated by Afamelanotide via Melanocortin-1 Receptor

Signaling PathwayKey Molecular EventsBiological Consequences
Nuclear Factor Kappa B InhibitionStabilization of inhibitor of nuclear factor kappa BαReduced pro-inflammatory cytokine production
Janus Kinase/STAT ModulationInduction of SOCS3 expressionDecreased cytokine signaling and inflammation
Nrf2/Heme Oxygenase 1 ActivationNuclear translocation of nuclear factor erythroid 2-related factor 2Enhanced antioxidant enzyme expression
DNA Repair EnhancementProtein kinase A-mediated phosphorylation of XPA/ERCC1Accelerated nucleotide excision repair of ultraviolet-induced DNA damage
Mitogen-Activated Protein Kinase RegulationTransient extracellular signal-regulated kinases activationCell proliferation/survival; anti-apoptotic effects

Properties

Product Name

Afamelanotide acetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid

Molecular Formula

C80H115N21O21

Molecular Weight

1706.9 g/mol

InChI

InChI=1S/C78H111N21O19.C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;/m0./s1

InChI Key

LBIUKNXYUXOWFF-CRYSLBJVSA-N

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.